Zalospirone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zalospirone hydrochloride is a selective 5-HT1A partial agonist belonging to the azapirone chemical class. It was initially developed for the treatment of anxiety and depression. Despite showing efficacy in clinical trials, its development was discontinued due to a high dropout rate among subjects caused by side effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of zalospirone hydrochloride involves multiple steps, starting with the formation of the azapirone core structure. The key steps include:
Formation of the azapirone core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyrimidinyl-piperazine moiety: This step involves the reaction of the azapirone core with a pyrimidinyl-piperazine derivative.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the azapirone core, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the azapirone core.
Substitution: Substituted derivatives with various functional groups on the pyrimidinyl ring.
科学的研究の応用
Chemistry: It serves as a model compound for studying the behavior of azapirones and their derivatives.
Biology: Research has focused on its interaction with serotonin receptors and its effects on neurotransmission.
Medicine: Initially developed for treating anxiety and depression, it has been studied for its anxiolytic and antidepressant properties.
作用機序
ザロスピロン塩酸塩は、5-HT1A受容体での部分アゴニストとして作用することで効果を発揮します。この受容体は、気分、不安、その他の神経機能の調節に重要な役割を果たす、セロトニン受容体のサブタイプです。 この受容体を部分的に活性化することにより、ザロスピロン塩酸塩はセロトニンのレベルを調節し、その不安解消作用と抗うつ作用につながります .
類似の化合物:
ブスピロン: 不安解消作用を持つ別のアザピロンですが、副作用プロファイルが異なります。
ゲピロン: ザロスピロン塩酸塩と同様に、不安症やうつ病の治療に使用される5-HT1A部分アゴニストです。
イプサピロン: 同様の薬理学的特性を持つ、アザピロン系薬物の別の化合物です。
ザロスピロン塩酸塩の独自性: ザロスピロン塩酸塩は、5-HT1A受容体に対する特異的な結合親和性と部分アゴニスト活性により独特です。 その独特の化学構造と薬物動態プロファイルは、他のアザピロンとは異なり、開発が中止されたにもかかわらず、研究にとって貴重な化合物となっています .
類似化合物との比較
Buspirone: Another azapirone with anxiolytic properties, but with a different side effect profile.
Gepirone: Similar to zalospirone hydrochloride, it is a 5-HT1A partial agonist used for treating anxiety and depression.
Ipsapirone: Another compound in the azapirone class with similar pharmacological properties.
Uniqueness of this compound: this compound is unique due to its specific binding affinity and partial agonist activity at the 5-HT1A receptor. Its distinct chemical structure and pharmacokinetic profile differentiate it from other azapirones, making it a valuable compound for research despite its discontinued development .
生物活性
Zalospirone hydrochloride, a compound belonging to the azapirone class, is primarily recognized for its role as a selective partial agonist at the 5-HT1A receptor , a subtype of serotonin receptor. This mechanism is crucial in modulating various neurological functions, including mood and anxiety regulation. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical trials, and case studies that highlight its therapeutic potential and limitations.
This compound's primary action is through its partial agonism at the 5-HT1A receptor . By partially activating this receptor, zalospirone influences serotonin levels in the brain, contributing to its anxiolytic and antidepressant effects. This action is significant as it differentiates zalospirone from full agonists or antagonists, allowing it to modulate neurotransmission without overwhelming receptor activation.
Pharmacological Profile
- Chemical Structure : Zalospirone is characterized by its cyclic imide structure with a molecular formula of C24H30ClN5O2 .
- Receptor Affinity : Research indicates that zalospirone exhibits varying degrees of efficacy at the 5-HT1A receptor compared to other azapirones such as buspirone and ipsapirone .
Overview of Clinical Studies
Zalospirone has been evaluated in several clinical trials focusing on its efficacy in treating anxiety and depression. A notable multicenter trial involved 287 patients diagnosed with major depression, where participants received either zalospirone or a placebo over six weeks.
Dosage (mg/day) | HAM-D Score Change | Significance (p-value) | Dropout Rate (%) |
---|---|---|---|
6 | 8.4 | Not significant | 51 |
15 | Moderate improvement | Not significant | 51 |
45 | 12.8 | <0.05 | 51 |
The high dose (45 mg) showed a statistically significant improvement in the Hamilton Rating Scale for Depression (HAM-D) scores compared to placebo from week two onwards . However, a high dropout rate was observed due to side effects such as dizziness and nausea.
Comparative Studies
In a comparative study of azapirones for panic disorder, zalospirone was assessed alongside buspirone. The findings indicated that while there was some efficacy observed, the overall acceptability of azapirones was lower than that of placebo, with a dropout risk ratio suggesting higher discontinuation rates among those treated with azapirones .
Anxiolytic Effects
A case study reported on the anxiolytic effects of zalospirone highlighted its potential benefits in patients with generalized anxiety disorder (GAD). Patients treated with zalospirone demonstrated reduced anxiety levels as measured by standardized scales; however, similar side effects were noted, leading to discontinuation in some cases .
Side Effects and Tolerability
Despite its therapeutic potential, zalospirone's tolerability remains a concern. High doses have been associated with significant adverse effects leading to patient dropout rates exceeding 50% in some studies . Common side effects include:
- Dizziness
- Nausea
- Fatigue
- Somnolence
特性
CAS番号 |
114374-97-9 |
---|---|
分子式 |
C24H30ClN5O2 |
分子量 |
456.0 g/mol |
IUPAC名 |
(1R,2R,6S,7S,8S,11R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione;hydrochloride |
InChI |
InChI=1S/C24H29N5O2.ClH/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24;/h3-9,16-21H,1-2,10-15H2;1H/t16-,17+,18-,19+,20-,21+; |
InChIキー |
XQINQMZXDOSBBV-FDPNZRBCSA-N |
SMILES |
C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6.Cl |
異性体SMILES |
C1CN(CCN1CCCCN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C=C5)C6=NC=CC=N6.Cl |
正規SMILES |
C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6.Cl |
同義語 |
3a,4,4a,6a,7,7a-hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut(f)isoindole-1,3(2H)-dione WY 47846 WY-47846 zalospirone zalospirone dihydrochloride zalospirone dihydrochloride, (3aalpha,4beta,4aalpha,6aalpha,7beta,7aalpha)-isomer zalospirone hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。